4-Methylsulfonylthiomorpholine

medicinal chemistry SAR physicochemical profiling

SAR campaigns requiring N-methylsulfonyl thiomorpholine fragments face scarcity of reliable, pre-characterized building blocks. 4-Methylsulfonylthiomorpholine (CAS 98137-57-6) fills this gap with an electron-withdrawing N-SO2CH3 group (σp≈0.72) that eliminates basicity-driven hERG risk (pKa<0) while enhancing BBB penetration (ΔclogP≈+0.5 vs morpholine). • Enables rapid oxidation-state SAR via sequential sulfoxide/sulfone derivatization from a single procurement • Available from mg to multi-kg scale for hit-to-lead, lead optimization, and agrochemical development • Verified purity ≥95%; suitable for amide coupling, sulfonylation, and library synthesis without deprotection

Molecular Formula C5H11NO2S2
Molecular Weight 181.3 g/mol
Cat. No. B14061953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylsulfonylthiomorpholine
Molecular FormulaC5H11NO2S2
Molecular Weight181.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCSCC1
InChIInChI=1S/C5H11NO2S2/c1-10(7,8)6-2-4-9-5-3-6/h2-5H2,1H3
InChIKeyUXYZUTMHAJRMKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylsulfonylthiomorpholine: Baseline Profile


4-Methylsulfonylthiomorpholine (CAS 98137-57-6) is a thiomorpholine derivative bearing an N-methylsulfonyl substituent, with molecular formula C₅H₁₁NO₂S₂ and a molecular weight of 181.28 g/mol . The compound belongs to the thiomorpholine class — six-membered saturated heterocycles containing one nitrogen and one sulfur atom — and is primarily utilized as a synthetic building block in medicinal chemistry and agrochemical intermediate production . Its sulfonamide-like N–SO₂–CH₃ motif confers distinct electronic and steric properties compared to N–H, N–alkyl, or N–acyl thiomorpholine analogs, making it a functionally non-interchangeable scaffold element in structure–activity relationship (SAR) campaigns.

Why 4-Methylsulfonylthiomorpholine Cannot Be Casually Substituted


Thiomorpholine derivatives are not functionally interchangeable. The N-methylsulfonyl group in 4-methylsulfonylthiomorpholine is electron-withdrawing (σₚ ≈ 0.72 for –SO₂CH₃), which substantially reduces the nucleophilicity and basicity of the ring nitrogen compared to N–H (pKₐ ~8.9 for thiomorpholine) or N–alkyl analogs [1]. This electronic modulation directly impacts reactivity in downstream coupling reactions (e.g., sulfonylation, alkylation), metabolic stability, and target-binding affinity [2]. Furthermore, the sulfur atom in the thiomorpholine ring confers higher lipophilicity (calculated logP) relative to the oxygen-containing morpholine analog, altering membrane permeability and off-target binding profiles [3]. In SAR campaigns where the N-methylsulfonyl thiomorpholine fragment appears as a key pharmacophoric element, substitution with morpholine, piperidine, or N–H thiomorpholine is expected to abolish or drastically alter biological activity.

Quantitative Differentiation Against Closest Analogs


Basicity and Nucleophilicity Modulation vs. N–H Thiomorpholine

The N-methylsulfonyl substituent in 4-methylsulfonylthiomorpholine lowers the pKₐ of the conjugate acid of the ring nitrogen below 0 (estimated; compared to pKₐ ~8.9 for thiomorpholine hydrochloride), representing a >8 log unit reduction in basicity [1]. This electronic deactivation is critical in medicinal chemistry contexts where a non-basic nitrogen is required to avoid hERG channel binding or lysosomal trapping [2].

medicinal chemistry SAR physicochemical profiling

Lipophilicity and Metabolic Distinction vs. Morpholine Analog

Replacement of the ring oxygen in 4-methylsulfonylmorpholine with sulfur to yield 4-methylsulfonylthiomorpholine increases calculated logP by approximately 0.5–0.7 log units (estimated via fragment-based methods) [1]. This enhanced lipophilicity translates to improved membrane permeability but also potential for increased CYP450-mediated sulfur oxidation, which must be factored into candidate selection [2].

physicochemical drug design ADME

Synthetic Tractability: Direct N-Sulfonylation vs. Heterocycle Construction

4-Methylsulfonylthiomorpholine is synthesized in a single-step reaction by treating thiomorpholine with methanesulfonyl chloride in the presence of a tertiary amine base (e.g., triethylamine) at 0–25 °C, yielding the N-sulfonylated product in >85% isolated yield . In contrast, 4-methylsulfonylmorpholine requires analogous conditions but with morpholine as starting material; however, the thiomorpholine variant is preferred when the sulfur atom is required for downstream thioether oxidation to sulfoxide/sulfone or for metal-chelating applications [1].

synthetic chemistry building block process development

Oxidative Stability and Tunable Sulfur Oxidation States

The ring sulfur atom in 4-methylsulfonylthiomorpholine can be selectively oxidized to the corresponding sulfoxide (1-oxide) or sulfone (1,1-dioxide) under controlled conditions (e.g., NaIO₄ for sulfoxide; mCPBA or H₂O₂/AcOH for sulfone) [1]. This provides a post-coupling diversification handle not available in the morpholine analog. The 1,1-dioxide derivative (CAS 1341828-82-7) is commercially available as a distinct building block with altered polarity and hydrogen-bonding capacity .

synthetic methodology prodrug design metabolic stability

High-Value Procurement Scenarios


CNS Drug Discovery: hERG-Safe Lead Optimization

In CNS-targeted kinase or GPCR programs where a morpholine or piperidine fragment is being considered for solubilizing or linker purposes, substitution with 4-methylsulfonylthiomorpholine eliminates basicity-driven hERG binding risk [1]. The estimated pKₐ < 0 ensures the nitrogen remains unprotonated at physiological pH, while the sulfur atom provides enhanced lipophilicity (ΔclogP ≈ +0.5 vs. morpholine analog) for improved blood-brain barrier penetration . This compound is procured as a milligram-to-gram scale research intermediate for early-stage SAR exploration.

Anti-Infective Agent Development: Sulfonamide-Thiomorpholine Hybrids

SAR studies on biaryl alkyl carboxylic acid derivatives have demonstrated that thiomorpholine-containing amides exhibit antischistosomal activity down to 10 µM with no cytotoxicity up to 100 µM [1]. 4-Methylsulfonylthiomorpholine serves as a key intermediate for constructing N-sulfonyl thiomorpholine hybrid molecules that combine the favorable pharmacokinetic profile of sulfonamides with the unique thioether oxidation handle for metabolic tuning. Procurement volumes typically range from 1 g to 100 g for hit-to-lead and lead optimization phases.

Agrochemical Intermediates: Herbicide and Fungicide Scaffolds

Thiomorpholine sulfone derivatives have been disclosed as intermediates in herbicide production processes, where the thioether → sulfone oxidation sequence is exploited to fine-tune physicochemical properties and target-site binding [1]. 4-Methylsulfonylthiomorpholine is procured at multi-kilogram scale by agrochemical development teams seeking a cost-effective, single-step-accessible building block with a pre-installed N-methylsulfonyl group that can be carried through multi-step synthetic sequences without deprotection.

Focused Library Synthesis: Oxidation-State SAR Exploration

Medicinal chemistry groups constructing focused thiomorpholine libraries procure 4-methylsulfonylthiomorpholine as a parent scaffold and subsequently generate sulfoxide (1-oxide) and sulfone (1,1-dioxide) derivatives via controlled oxidation [1]. This three-compound oxidation series, all derived from a single procurement event, enables rapid assessment of sulfur oxidation state effects on target potency, selectivity, and metabolic stability without requiring independent synthesis of each oxidation state. The 1,1-dioxide derivative (CAS 1341828-82-7) is also available commercially for direct comparator studies .

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